molecular formula C17H10N2O3S B11694370 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione

Cat. No.: B11694370
M. Wt: 322.3 g/mol
InChI Key: JWESUYCBYCYMRK-UHFFFAOYSA-N
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Description

5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione (CAS 94502-28-0) is a high-purity chemical hybrid compound integrating the thiazolidine-2,4-dione (TZD) and 2-oxoindoline scaffolds, designed for advanced pharmacological research. This molecular hybrid is a subject of interest in oncology, particularly as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key tyrosine kinase receptor overexpressed in many cancers and is a critical target for anti-angiogenic therapy, as inhibiting its signaling cascade can disrupt tumor blood supply and proliferation . The TZD core is a versatile scaffold widely recognized for its diverse biological activities . Beyond anticancer research, TZD derivatives are investigated for their antimicrobial action, believed to function through the inhibition of cytoplasmic Mur ligases, enzymes essential for bacterial cell wall synthesis . The compound is intended for research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C17H10N2O3S

Molecular Weight

322.3 g/mol

IUPAC Name

4-hydroxy-5-(2-oxoindol-3-yl)-3-phenyl-1,3-thiazol-2-one

InChI

InChI=1S/C17H10N2O3S/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h1-9,21H

InChI Key

JWESUYCBYCYMRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

Preparation Methods

Traditional Solvent-Based Conditions

The Knoevenagel condensation between 3-phenylthiazolidine-2,4-dione and isatin derivatives remains the most widely employed method. This acid- or base-catalyzed reaction facilitates the formation of the exocyclic C5–C3' double bond via dehydration.

Typical Protocol :

  • Reactants : 3-Phenylthiazolidine-2,4-dione (1.0 eq) and isatin (1.2 eq).

  • Catalysts : Piperidine (10 mol%) or ammonium acetate (15 mol%).

  • Solvents : Dry toluene, ethanol, or acetic acid.

  • Conditions : Reflux (80–110°C) for 6–12 hours.

Yield Optimization :

  • Toluene/Piperidine : Achieves 68–72% yield but requires prolonged reflux.

  • Acetic Acid/Sodium Acetate : Shortens reaction time to 4–6 hours (65–70% yield).

Mechanistic Insight :
The enolizable methylene group of thiazolidine-2,4-dione attacks the electrophilic carbonyl carbon of isatin, followed by β-elimination of water to form the conjugated ylidene system.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics while improving yields:

  • Conditions : 150 W, 100°C, 20–30 minutes.

  • Catalyst : Piperidine (5 mol%) in ethanol.

  • Yield : 78–82%.

Advantages :

  • Reduced side-product formation.

  • Energy efficiency (30-minute vs. 6-hour conventional heating).

Green Chemistry Approaches

Sustainable protocols minimize hazardous solvents:

  • Aqueous Micellar Systems : SDS (sodium dodecyl sulfate) in water achieves 60% yield at 80°C.

  • Solvent-Free Reactions : Neat reactants with montmorillonite K10 clay (70% yield, 2 hours).

One-Pot Multicomponent Synthesis

Cyclocondensation Strategies

A three-component reaction uniting aniline derivatives, carbon disulfide, and chloroacetic acid forms the thiazolidinone core, followed by in situ Knoevenagel condensation with isatin:

Representative Protocol :

  • Reactants :

    • Thiourea (1.0 eq),

    • Chloroacetic acid (1.1 eq),

    • Isatin (1.2 eq).

  • Conditions :

    • DMF, K₂CO₃, 80°C, 8 hours.

  • Yield : 65–70%.

Hybrid Pharmacophore Assembly

Molecular hybridization techniques integrate thiazolidine-2,4-dione with indole-2,3-dione moieties in a single step:

  • Reactants :

    • 2-Chloro- N-substituted acetamides (1.0 eq),

    • Thiazolidine-2,4-dione (1.0 eq),

    • Isatin (1.2 eq).

  • Catalyst : KI in dry DMF.

  • Yield : 60–75%.

Post-Synthetic Modifications

C5 Functionalization

The exocyclic double bond permits further derivatization:

  • Michael Addition : Reacting with acrylonitriles yields cyano-substituted analogs (55–60% yield).

  • Oxidation : MnO₂ selectively oxidizes the indole ring to form quinoline hybrids.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • ν(C=O): 1720 cm⁻¹ (thiazolidinone), 1680 cm⁻¹ (isatin).

    • ν(N–H): 3250 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 10.8 (s, 1H, NH),

    • δ 7.2–7.8 (m, 9H, aromatic),

    • δ 6.9 (s, 1H, exocyclic CH).

  • MS : m/z 322.3 [M+H]⁺.

Chromatographic Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.2 minutes.

Comparative Analysis of Synthetic Methods

MethodConditionsCatalystYield (%)Time
Knoevenagel (Toluene)Reflux, 12 hoursPiperidine68–7212 hours
Microwave-Assisted100°C, 30 minutesPiperidine78–820.5 hours
One-Pot (DMF/K₂CO₃)80°C, 8 hoursKI65–708 hours
Green (Solvent-Free)100°C, 2 hoursMontmorillonite702 hours

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and thiazolidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds similar to 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione exhibit significant anticancer properties. For instance, it has been noted that derivatives of thiazolidine compounds show potent activity against various cancer cell lines. A study indicated that certain analogs could inhibit the growth of human glioblastoma and melanoma cells, potentially due to their ability to disrupt critical cellular processes involved in tumor proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Research involving thiazolidine derivatives suggests that they possess significant antibacterial and antifungal activities. In particular, the presence of the indole moiety enhances the compound's ability to interact with microbial targets, leading to effective inhibition of pathogen growth .

Antileukemic Activity

A notable study assessed the antileukemic activity of related compounds against P388 lymphocytic leukemia in mice. The results indicated that specific structural modifications could enhance the efficacy of these compounds, making them promising candidates for further development in leukemia treatment .

Case Studies and Research Findings

  • Anticancer Screening : A series of thiazolidine derivatives were synthesized and tested against different cancer cell lines. The most active compounds showed IC50 values ranging from 10 to 30 µM, indicating strong cytotoxic effects .
  • Antimicrobial Evaluation : Compounds derived from thiazolidine frameworks demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of specific substituents on the indole ring for enhancing antimicrobial activity .
  • Antileukemic Research : A study involving Mannich bases derived from thiazolidines indicated promising results against leukemia models in mice, suggesting that structural variations can lead to increased therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Position 3 Substitutions

  • 3-Phenyl group : Present in the target compound, this substituent is associated with improved metabolic stability and receptor affinity. For example, 3-phenyl-substituted imidazolidin-2,4-diones (e.g., IM-7 in ) demonstrated cardiovascular effects in preclinical models, suggesting the phenyl group may modulate pharmacokinetic properties .
  • 3-Alkyl or alkoxy groups: Compounds like 5-[2-(4-cyanophenoxy)ethyl]thiazolidine-2,4-dione () are optimized for antidiabetic activity via PPAR-γ activation. The phenyl group in the target compound may confer distinct selectivity compared to flexible alkoxy chains .

Position 5 Substitutions

  • 5-(1H-Indol-3-ylmethylene): Compound 1s () exhibited 76.3% LOX inhibition and 84.2% lipid peroxidation inhibition, highlighting the importance of indole-derived substituents.
  • 5-Methoxybenzylidene : Compound 1d () showed 82.9% lipid peroxidation inhibition but lower LOX activity (7.3%), indicating that electron-donating groups may reduce LOX affinity .
  • 5-(5-Bromo-2-methoxy-benzylidene) : TM17 () demonstrated anti-inflammatory effects by reducing IL-6 and IL-17A secretion. The bromine substituent in TM17 suggests halogenation can enhance cytokine modulation, a feature absent in the target compound .

Enzyme Inhibition

  • LOX Inhibition : The target compound’s indolylidene group is structurally analogous to compound 1s (IC₅₀ = 7.46 µM for LOX), though the 2-oxo group may alter potency. In contrast, derivatives with methoxy groups (e.g., 1g in ) showed reduced activity, emphasizing the need for hydrophobic substituents .
  • GSK-3β and Tau Aggregation Inhibition : Compound T2 (), a (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione, inhibited GSK-3β (IC₅₀ = 4.93 µM) and displayed blood-brain barrier penetrability. The 2-oxo group in the target compound could similarly enhance kinase targeting .

Cytokine Modulation

  • TM17 () reduced pro-inflammatory cytokines without toxicity, suggesting that nitro or bromine substituents may enhance immunomodulatory effects. The phenyl group in the target compound may instead favor anti-inflammatory activity through alternative pathways .

Structural and Pharmacokinetic Considerations

  • Toxicity : Thiazolidinediones with indole or phenyl substituents (e.g., 1s in , T2 in ) generally show low toxicity, suggesting the target compound may share this profile .

Data Tables

Table 1: Comparative Enzyme Inhibition of Thiazolidinedione Derivatives

Compound Substituents (Position 5) LOX Inhibition (%) IC₅₀ (µM) for LOX GSK-3β IC₅₀ (µM) Reference
Target Compound 2-Oxo-1,2-dihydro-indol-3-ylidene N/A N/A N/A -
1s () (1H-Indol-3-yl)methylene 76.3 7.46 -
T2 () (1H-Indol-3-yl)methylene - - 4.93
1g () 3,4,5-Trimethoxybenzylidene 7.3 >100 -

Biological Activity

5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure

The compound features an indole moiety linked to a thiazolidine-2,4-dione ring. The structural formula can be represented as follows:

C15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Research has shown that 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione exhibits notable anticancer activity. A study evaluated its effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results are summarized in Table 1.

CompoundCell LineIC50 (μM)
5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dioneHepG20.60
5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dioneMCF-74.70

The IC50 values indicate that the compound has a potent inhibitory effect on cell proliferation in these cancer types. The mechanism of action appears to involve apoptosis induction, as evidenced by increased early and late apoptotic cell populations upon treatment.

The compound's anticancer effects are attributed to its ability to inhibit key cellular pathways. It has been shown to interfere with:

  • VEGFR-2 Inhibition : The compound inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Inhibition of this receptor can significantly reduce tumor growth and metastasis.
    • In vitro Assay Results : The IC50 for VEGFR-2 inhibition was found to be approximately 0.210 μM, indicating strong activity compared to standard drugs like sorafenib.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to significant increases in early and late apoptosis in cancer cells, suggesting that it triggers programmed cell death mechanisms effectively.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, although specific data on minimum inhibitory concentrations (MIC) were not detailed in the available literature.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazolidine derivatives similar to 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione:

  • Study on Thiazolidine Derivatives : A comprehensive study assessed a series of thiazolidine derivatives for their anticancer properties. The findings indicated that modifications in the thiazolidine ring could enhance biological activity significantly.
  • Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to improve efficacy and reduce side effects in cancer treatments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the indole or thiazolidine rings can lead to significant changes in potency and selectivity against different types of cancer cells or pathogens.

Q & A

Basic Question: What are the standard synthetic routes for 5-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3-phenyl-thiazolidine-2,4-dione?

Answer:
The compound is typically synthesized via condensation reactions involving thiosemicarbazide derivatives and chloroacetic acid under reflux conditions. A representative method involves:

  • Reactants : 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an appropriate oxo compound (e.g., arylidene ketones, 0.03 mol).
  • Solvent System : A mixture of DMF and acetic acid (5 mL DMF + 10 mL acetic acid).
  • Conditions : Reflux for 2 hours, followed by cooling, filtration, and recrystallization from DMF-acetic acid or DMF-ethanol .
  • Key Step : The thiazolidine-2,4-dione ring formation occurs via cyclization of the thiosemicarbazide intermediate with chloroacetic acid.

Basic Question: How is the structural identity of this compound confirmed in experimental settings?

Answer:
Structural characterization relies on spectroscopic and computational methods:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the indole-proton (δ 10.2–11.8 ppm) and thiazolidinedione carbonyl groups (δ 165–175 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 349.08 for C17_{17}H11_{11}N2_2O3_3S).
  • X-ray Crystallography : Used to resolve Z/E isomerism in the arylidene moiety .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:
Critical safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and ignition sources.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Question: How do substituents on the arylidene group influence bioactivity, and how can conflicting pharmacological data be resolved?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2, -Cl) on the arylidene moiety enhance electrophilicity, improving kinase inhibition (e.g., CDK2), while bulky groups reduce solubility and bioavailability .
  • Data Contradictions : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) and validate via dose-response curves .

Advanced Question: What reaction mechanisms are proposed for iodine substitution in related thiazolidinedione derivatives?

Answer:
In analogs like 5-[(4-hydroxy-3-iodophenyl)methylene]-2-thioxo-thiazolidin-4-one:

  • Reduction : Iodine undergoes reductive dehalogenation with NaBH4_4/Pd-C, yielding deiodinated products.
  • Nucleophilic Substitution : Iodine is replaced by amines (e.g., piperidine) via SNAr mechanism in DMF at 80°C .
  • Oxidation : The hydroxy group oxidizes to quinone derivatives with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous THF .

Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs software to estimate lipophilicity (LogP ≈ 3.2), indicating moderate blood-brain barrier penetration.
  • Topological Polar Surface Area (TPSA) : Calculated TPSA of 75 Å2^2 suggests moderate oral bioavailability .
  • Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., PPARγ), highlighting hydrogen bonds with Tyr473 and His449 residues .

Advanced Question: How are impurities or byproducts characterized during synthesis?

Answer:

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities like unreacted thiosemicarbazide (retention time ≈ 4.2 min).
  • Isolation : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates byproducts such as dimeric thiazolidinediones .

Advanced Question: What strategies optimize yield in large-scale synthesis?

Answer:

  • Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization (yield increases from 55% to 82%).
  • Microwave Assistance : Reduce reaction time from 2 hours to 20 minutes under 150 W microwave irradiation .
  • Solvent Optimization : Replace DMF with PEG-400 to improve recyclability and reduce toxicity .

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